2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C25H21F2N3O3S and its molecular weight is 481.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Imaging and Diagnostic Applications
Compounds structurally related to 2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide have been studied for their potential in clinical PET studies for imaging histamine H3 receptors, which are crucial for various neurological and inflammatory processes. For example, the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential histamine H3 receptor ligand, labeled with 18F for clinical PET studies, highlights the importance of such compounds in diagnostic imaging (Iwata et al., 2000).
Antipsychotic Potential
Research on derivatives with imidazolyl and phenylacetamide components has revealed potential antipsychotic properties without the traditional dopamine receptor interaction, indicating a novel pathway for antipsychotic drug development. This insight comes from studies on compounds like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, which showed an antipsychotic-like profile in behavioral animal tests (Wise et al., 1987).
Chemical Synthesis and Modification
Studies have also focused on the synthesis and characterization of related compounds for various applications, including their roles in forming complexes with metals for potential uses in catalysis and as ligands in coordination chemistry. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been explored for their hydrogen bonding effects on self-assembly processes and antioxidant activity (Chkirate et al., 2019).
Pharmacological Evaluation
The pharmacological evaluation of oxadiazole and acetamide derivatives, including their antibacterial, anti-enzymatic, and cytotoxic activities, underscores the therapeutic potential of compounds with similar scaffolds. Research in this area aims to design molecules with multifunctional moieties for broad-spectrum biological activities (Nafeesa et al., 2017).
properties
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N3O3S/c1-32-22-12-3-16(13-23(22)33-2)21-14-30(20-10-6-18(27)7-11-20)25(29-21)34-15-24(31)28-19-8-4-17(26)5-9-19/h3-14H,15H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFBNKGZGDXAKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.